molecular formula C13H8ClNO3 B1613751 3-Chloro-3'-nitrobenzophenone CAS No. 494203-12-2

3-Chloro-3'-nitrobenzophenone

Cat. No.: B1613751
CAS No.: 494203-12-2
M. Wt: 261.66 g/mol
InChI Key: GAEBFYZMMWAODI-UHFFFAOYSA-N
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Description

3-Chloro-3'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Material Synthesis One application area involves the use of 3-Chloro-3'-nitrobenzophenone derivatives in catalysis and material synthesis. For instance, compounds similar to this compound have been utilized in the synthesis of highly active cobalt (II) and iron (II) phthalocyanine catalysts for the aerobic oxidation of phenolic compounds. These catalysts have shown significant activity in the oxidation of nitrophenols, demonstrating the potential of this compound derivatives in enhancing catalytic efficiency in various chemical reactions (Saka, Gülbınar Sarkı, & Kantekin, 2015).

Environmental Chemistry and Pollutant Degradation Furthermore, derivatives of this compound have been implicated in the study of environmental chemistry, particularly in the degradation of pollutants. The compound's analogs play a role in processes aimed at mitigating environmental contamination through the biodegradation of nitroaromatic compounds. These studies highlight the microbial, biochemical, and genetic aspects of nitroaromatic compound biodegradation, providing insights into new metabolic pathways and the potential for bioremediation solutions (Ye, Singh, & Ward, 2004).

Material Properties and Performance Research has also focused on the properties and performance of materials derived from or incorporating this compound. For example, studies on polymers derived from dichloro-4'-phenoxybenzophenone, a related compound, have investigated the effects of polymerization methods and molecular weight on the electrical and mechanical properties of poly(p-phenylene) derivatives. Such research is vital for the development of high-performance materials for use in applications like fuel cells, highlighting the importance of molecular design and synthesis techniques (Tonozuka, Yoshida, Kaneko, Takeoka, & Rikukawa, 2011).

Properties

IUPAC Name

(3-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEBFYZMMWAODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641506
Record name (3-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494203-12-2
Record name (3-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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